

# A Comparative Spectroscopic Analysis of 4,6-Dimethoxy-5-nitropyrimidine and Its Analogues

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## Compound of Interest

Compound Name: **4,6-Dimethoxy-5-nitropyrimidine**

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A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed spectral comparison of **4,6-Dimethoxy-5-nitropyrimidine** with key analogues. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the spectroscopic characteristics of this important pyrimidine derivative and the influence of various substituents on its spectral properties. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for major spectroscopic techniques, and includes a visual representation of a typical experimental workflow.

## Introduction

**4,6-Dimethoxy-5-nitropyrimidine** is a substituted pyrimidine of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity conferred by its electron-deficient aromatic ring. Understanding its spectral properties is crucial for its identification, characterization, and the analysis of its reaction products. This guide compares its expected spectral data with the experimentally determined data of three key analogues: 2-Amino-4,6-dimethoxypyrimidine, 4,6-Dihydroxy-5-nitropyrimidine, and 6-Chloro-2,4-dimethoxypyrimidine. These analogues have been selected to illustrate the electronic effects of different substituents at various positions of the pyrimidine ring.

## Comparative Spectral Data

The following tables summarize the key spectral data for **4,6-Dimethoxy-5-nitropyrimidine** and its selected analogues. The data for the target compound are predicted based on established spectroscopic principles and comparison with its analogues, as direct experimental spectra are not widely available.

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\delta$ , ppm)

Compound	H-2	H-5	Methoxy (-OCH <sub>3</sub> )	Other	Solvent
4,6-Dimethoxy-5-nitropyrimidine (Predicted)	~8.9	-	~4.1	-	CDCl <sub>3</sub>
2-Amino-4,6-dimethoxypyrimidine[1][2]	-	5.1	3.8	4.9 (NH <sub>2</sub> )	CDCl <sub>3</sub>
4,6-Dihydroxy-5-nitropyrimidine	-	-	-	3.0 (C-H)	DMSO-d <sub>6</sub>
6-Chloro-2,4-dimethoxypyrimidine	-	6.6	4.0, 4.1	-	CDCl <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\delta$ , ppm)

Compound	C-2	C-4	C-5	C-6	Methoxy (-OCH <sub>3</sub> )	Solvent
4,6-Dimethoxy-5-nitropyrimidine (Predicted)	~158	~170	~120	~170	~55	CDCl <sub>3</sub>
2-Amino-4,6-dimethoxy-5-pyrimidine	163.5	171.2	75.8	171.2	53.8	DMSO-d <sub>6</sub>
4,6-Dihydroxy-5-nitropyrimidine	-	-	-	-	-	DMSO-d <sub>6</sub>
6-Chloro-2,4-dimethoxy-5-pyrimidine	163.2	172.1	100.1	165.7	55.0, 55.8	CDCl <sub>3</sub>

Table 3: Infrared (IR) Spectral Data (cm<sup>-1</sup>)

Compound	N-O Stretch (NO <sub>2</sub> )	C=N Stretch	C-O Stretch	Other Key Bands
4,6-Dimethoxy-5-nitropyrimidine (Predicted)	~1550 (asym), ~1350 (sym)	~1600-1500	~1250-1000	C-H stretch (~3100)
2-Amino-4,6-dimethoxypyrimidine	-	~1640	~1230, 1090	N-H stretch (~3400, ~3300)
4,6-Dihydroxy-5-nitropyrimidine[3]	1530 (asym), 1370 (sym)	~1590	-	O-H stretch (~3300-2500), C=O stretch (~1642)
6-Chloro-2,4-dimethoxypyrimidine[4]	-	1580, 1567	~1200-1000	C-Cl stretch (~800-600)

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragments	Ionization Method
4,6-Dimethoxy-5-nitropyrimidine[5]	185.04	[M-NO <sub>2</sub> ] <sup>+</sup> , [M-OCH <sub>3</sub> ] <sup>+</sup>	ESI
2-Amino-4,6-dimethoxypyrimidine[6]	155.07	[M-CH <sub>3</sub> ] <sup>+</sup> , [M-OCH <sub>3</sub> ] <sup>+</sup>	ESI
4,6-Dihydroxy-5-nitropyrimidine	157.01	[M-NO <sub>2</sub> ] <sup>+</sup> , [M-H <sub>2</sub> O] <sup>+</sup>	ESI
6-Chloro-2,4-dimethoxypyrimidine	174.02	[M-Cl] <sup>+</sup> , [M-CH <sub>3</sub> ] <sup>+</sup>	ESI

Table 5: UV-Vis Spectral Data

Compound	λmax (nm)	Solvent
4,6-Dimethoxy-5-nitropyrimidine (Predicted)	~270-280, ~330-340	Methanol
2-Amino-4,6-dimethoxypyrimidine	248, 280	Ethanol
4,6-Dihydroxy-5-nitropyrimidine <sup>[7]</sup>	~258	Water
6-Chloro-2,4-dimethoxypyrimidine <sup>[4]</sup>	260	Dioxane

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **$^1\text{H}$  NMR Spectroscopy:** Spectra were recorded on a 300 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **$^{13}\text{C}$  NMR Spectroscopy:** Spectra were recorded on the same instrument at a frequency of 75 or 125 MHz.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Spectra were recorded on an FT-IR spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

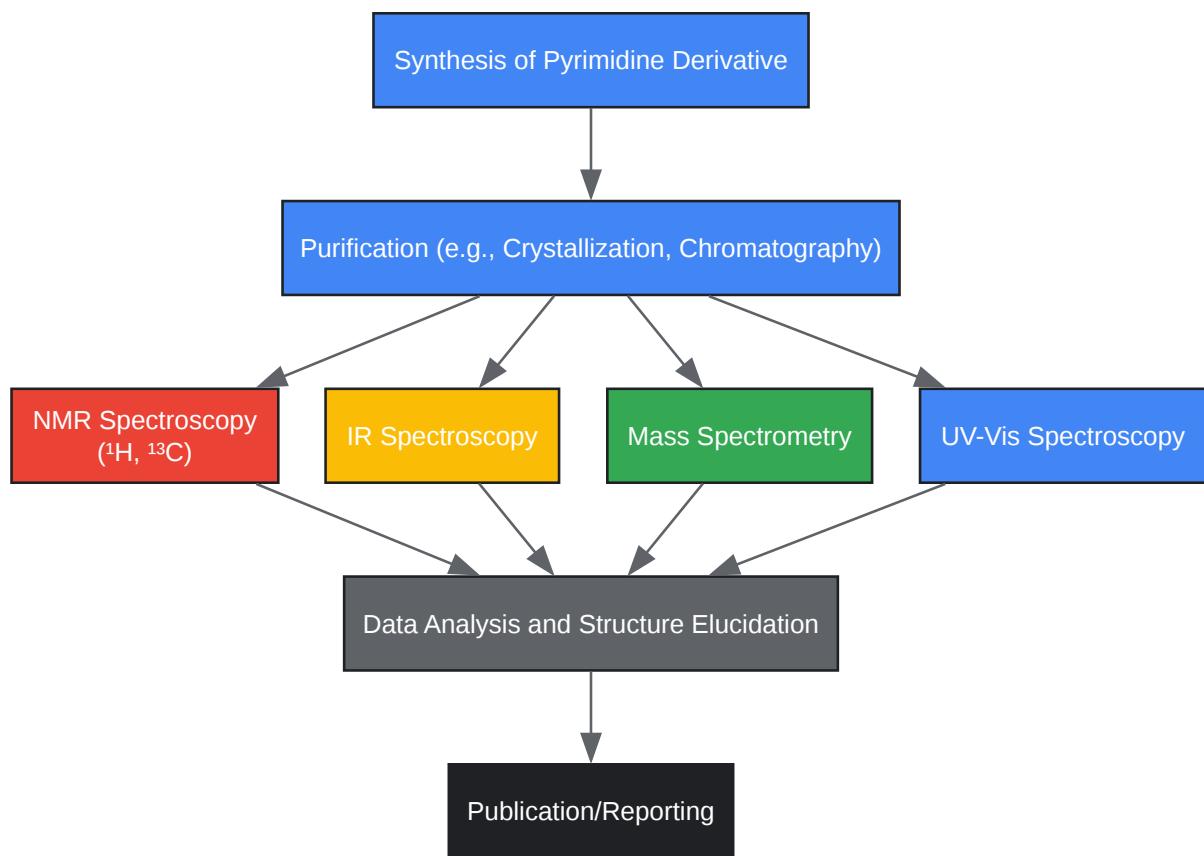
- Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

## UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent (e.g., methanol, ethanol, water).
- Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

# Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrimidine derivative.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

## Discussion of Spectral Trends

The spectral data presented reveal key trends related to the electronic nature of the substituents on the pyrimidine ring.

- <sup>1</sup>H NMR: The electron-withdrawing nitro group in **4,6-Dimethoxy-5-nitropyrimidine** is predicted to cause a significant downfield shift of the H-2 proton signal compared to the electron-donating amino group in 2-Amino-4,6-dimethoxypyrimidine. The methoxy protons in the chloro- and nitro-substituted pyrimidines are generally found at a slightly lower field compared to the amino-substituted analogue.
- <sup>13</sup>C NMR: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2, C-4, C-6) show characteristic downfield shifts. The presence of the nitro group at C-5 is expected to influence the chemical shift of the adjacent C-4 and C-6 carbons.

- IR Spectroscopy: The most telling feature for **4,6-Dimethoxy-5-nitropyrimidine** is the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[3] These are absent in the other analogues that lack this functional group. The presence of hydroxyl and amino groups in the other analogues gives rise to their characteristic N-H and O-H stretching bands.
- UV-Vis Spectroscopy: The position of the maximum absorption ( $\lambda_{\text{max}}$ ) is sensitive to the nature of the substituents. The nitro group, being a chromophore, is expected to result in absorption at a longer wavelength compared to the unsubstituted or amino-substituted pyrimidines.

This comparative guide provides a foundational dataset for researchers working with **4,6-Dimethoxy-5-nitropyrimidine** and related compounds. The presented data and protocols will aid in the accurate identification and characterization of these molecules in various research and development settings.

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